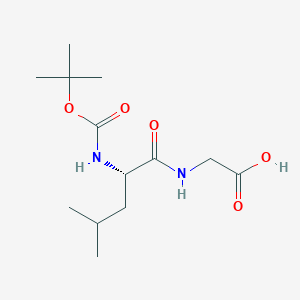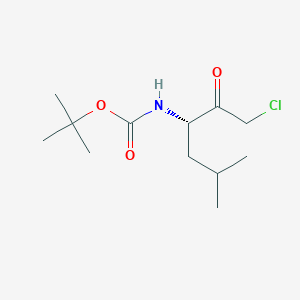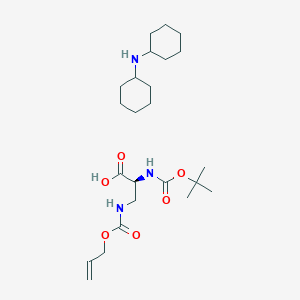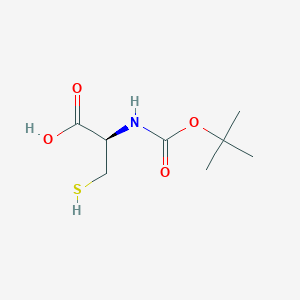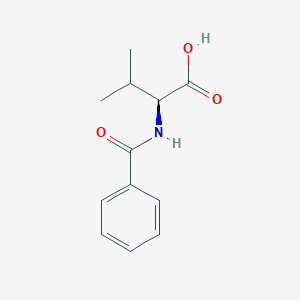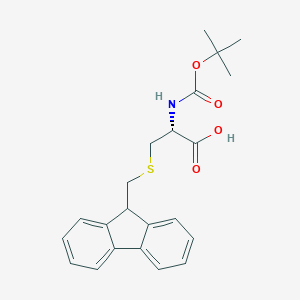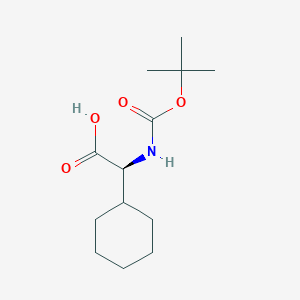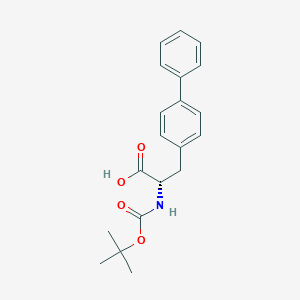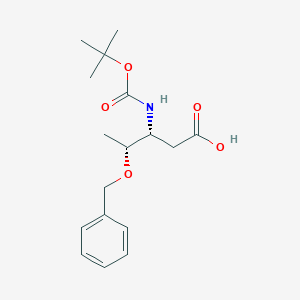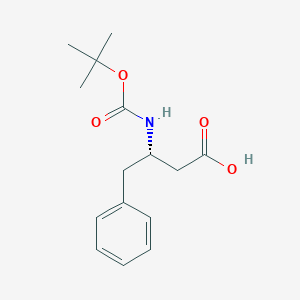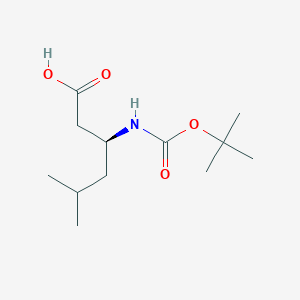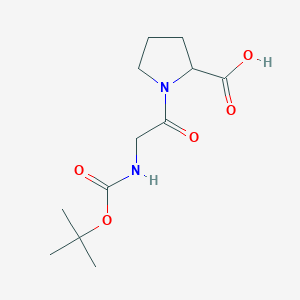
Boc-gly-pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-gly-pro-OH, also known as tert-butyloxycarbonylglycyl-L-proline, is a derivative of glycine and proline. It is a peptide compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine. This protecting group is commonly used in peptide synthesis to shield the amino functionality during chemical reactions, allowing for selective deprotection and subsequent coupling reactions with other amino acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-gly-pro-OH typically involves the protection of the amino group of glycine with a tert-butyloxycarbonyl group, followed by coupling with proline. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction conditions often include the presence of a base such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by sequentially adding protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Boc-gly-pro-OH undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester bond in this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products Formed
Deprotection: Glycyl-L-proline.
Coupling: Peptides with extended amino acid chains.
Hydrolysis: Glycyl-L-proline and tert-butanol.
Aplicaciones Científicas De Investigación
Boc-gly-pro-OH is widely used in scientific research due to its versatility and applications in peptide synthesis and biochemical studies. Some of its key applications include:
Peptide Synthesis: This compound is used as a building block in solid-phase peptide synthesis (SPPS) to assemble peptide chains with precise control over sequence and length.
Enzymatic Assays: It serves as a substrate in enzymatic assays to investigate the specificity and activity of various peptidases and proteases.
Biochemical Research: Structural modifications of this compound have been studied to enhance its stability, bioavailability, and affinity towards target molecules, facilitating the development of molecular probes.
Mecanismo De Acción
The mechanism of action of Boc-gly-pro-OH primarily involves its role as a protected amino acid derivative. The Boc protecting group shields the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions with other amino acids. This selective protection and deprotection enable the precise assembly of peptide chains in solid-phase peptide synthesis (SPPS) .
Comparación Con Compuestos Similares
Boc-gly-pro-OH can be compared with other Boc-protected amino acids and peptides, such as:
Boc-L-proline: Similar to this compound, Boc-L-proline is used in peptide synthesis and features a Boc protecting group attached to the amino group of proline.
Boc-gly-OH: This compound is a Boc-protected glycine derivative used in peptide synthesis.
Uniqueness
This compound is unique due to its specific combination of glycine and proline, which imparts distinct structural and functional properties.
Propiedades
Número CAS |
14296-92-5 |
|---|---|
Fórmula molecular |
C12H20N2O5 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17) |
Clave InChI |
CMSBRKBRYYDCFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


